molecular formula C15H21N3O4 B1581810 Hippuryl-L-lysine CAS No. 740-63-6

Hippuryl-L-lysine

Cat. No. B1581810
CAS RN: 740-63-6
M. Wt: 307.34 g/mol
InChI Key: LRCZLURYHGISRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hippuryl-L-lysine (HLL) is an amino acid derivative of lysine and is used in a variety of medical and scientific applications. It is a synthetic compound that is used as a reagent in laboratory experiments, as an antioxidant and anti-inflammatory agent, and as a substrate for the synthesis of other compounds. HLL has been studied extensively over the past few decades, and its potential applications in research, medicine, and other areas continue to be explored.

Scientific Research Applications

Comprehensive Analysis of Hippuryl-L-lysine Applications

Hippuryl-L-lysine is a compound used in various scientific research applications due to its specificity for certain enzymes. Below is a detailed analysis of its unique applications across different fields of research.

Measurement of Procarboxypeptidase U (TAFI) Activity: Hippuryl-L-lysine serves as a substrate for the measurement of procarboxypeptidase U (TAFI) activity in human plasma . This enzyme plays a crucial role in regulating the fibrinolytic rate, which is essential for understanding bleeding or thrombosis predispositions. The activity measurement involves the carboxypeptidase-mediated release of hippuric acid from hippuryl-L-lysine, which can be monitored by an increase in absorbance at 254 nm .

Enzyme Substrate Specificity Studies: The compound is utilized in the study of enzyme substrate specificity, particularly for carboxypeptidase B and N . By observing the hydrolysis of hippuryl-L-lysine to hippuric acid and lysine, researchers can determine the specificity and activity of these enzymes .

Fibrinolysis Regulation Research: In the context of fibrinolysis, hippuryl-L-lysine is important for studying the role of lysine-binding sites contained in the kringle domains of plasminogen . These sites are critical for the regulation of fibrinolysis, and hippuryl-L-lysine can be used to investigate how the removal of C-terminal lysine residues affects this process .

Acute-Phase Protein Analysis: Research suggests that CPU, for which hippuryl-L-lysine is a substrate, may act as an acute-phase protein . This implies a potential role in inflammation regulation, making hippuryl-L-lysine valuable for studies investigating the link between inflammation and acute-phase proteins .

Coagulation-Dependent Pathway Control: Hippuryl-L-lysine is instrumental in exploring the proCPU/CPU pathway, a significant coagulation-dependent pathway in controlling the fibrinolytic rate . By studying the interaction of hippuryl-L-lysine with these enzymes, researchers can gain insights into the mechanisms that regulate coagulation and fibrinolysis .

Protein Modification Studies: The reaction of N(alpha)-hippuryllysine with other compounds serves as a model for lysine-directed protein modifications by lipid peroxidation . This application is crucial for understanding the biochemical pathways involved in protein modification and the effects of oxidative stress on proteins .

properties

IUPAC Name

(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZLURYHGISRZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippuryl-L-lysine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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